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molecular formula C5H2BrNO4S B599185 5-Bromo-3-nitrothiophene-2-carboxylic acid CAS No. 101079-64-5

5-Bromo-3-nitrothiophene-2-carboxylic acid

Cat. No. B599185
M. Wt: 252.038
InChI Key: HJCDDONOCCNMLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07285557B2

Procedure details

5Bromo-3-nitrothiophene-2-carbaldehyde (0.5953 g, 2.5012 mmol, prepared according to Sone, C; Matsuki, Y Bull Chem Soc Japan, 1963, 36(5), 618-20.) was dissolved in acetone (5 mL) and Jones Reagent (1.5 mL) was added. The reaction was stirred at RT for 1 h. The reaction was diluted with water (30 mL) and extracted with EtOAc (3×30 mL). The combined organics were washed With water (4×100 mL), dried over MgSO4 filtered and concentrated to give 0.4993 g (1.9892 mmol, 80%) of the product as a light yellow solid.
Quantity
0.5953 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Jones Reagent
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH:7]=[O:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.CC(C)=[O:14].OS(O)(=O)=O.O=[Cr](=O)=O>CC(C)=O.O>[Br:1][C:2]1[S:6][C:5]([C:7]([OH:14])=[O:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5953 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C=O)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Jones Reagent
Quantity
1.5 mL
Type
reactant
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organics were washed With water (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(=O)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.9892 mmol
AMOUNT: MASS 0.4993 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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